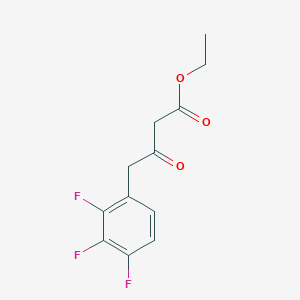

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate

Description

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS: 1151240-88-8) is a fluorinated β-keto ester with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol . Key physicochemical properties include:

- Density: 1.291 ± 0.06 g/cm³

- Boiling Point: 290.4 ± 35.0 °C

This compound is notable for its role as a synthetic intermediate in pharmaceuticals, particularly as a precursor or impurity in sitagliptin manufacturing . The 2,4,5-trifluorophenyl moiety enhances lipophilicity and electronic effects, influencing reactivity in subsequent chemical transformations.

Properties

Molecular Formula |

C12H11F3O3 |

|---|---|

Molecular Weight |

260.21 g/mol |

IUPAC Name |

ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate |

InChI |

InChI=1S/C12H11F3O3/c1-2-18-10(17)6-8(16)5-7-3-4-9(13)12(15)11(7)14/h3-4H,2,5-6H2,1H3 |

InChI Key |

GWHHWSWUYXNBKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with α-Haloacetates

A key step involves the reaction of 2,3,4-trifluorophenyl acetonitrile with ethyl α-bromoacetate in the presence of zinc as a reducing agent. Zinc facilitates the generation of a carbanion intermediate, which attacks the electrophilic α-carbon of the bromoacetate. This step forms the β-keto ester backbone while retaining the fluorinated aromatic moiety.

Reaction Equation:

Friedel-Crafts Acylation Adaptations

Alternative routes employ Friedel-Crafts acylation, where 2,3,4-trifluorobenzene reacts with ethyl acetoacetate in the presence of Lewis acids like aluminum chloride. However, the electron-withdrawing nature of fluorine substituents reduces aromatic reactivity, necessitating elevated temperatures (80–100°C) and prolonged reaction times.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize intermediates and enhance zinc reactivity. Reactions conducted in THF at 0–5°C yield higher product purity (≥85%) compared to polar aprotic solvents like DMF, which promote side reactions.

Catalytic Systems

Zinc dust serves dual roles as a reducing agent and catalyst. Larger surface area zinc powders (200–400 mesh) improve reaction kinetics, reducing completion time from 12 hours to 6 hours. Additives like ammonium chloride (5 mol%) further accelerate the reaction by generating in situ HCl, which activates the zinc surface.

Purification Protocols

Crude product purification involves sequential liquid-liquid extraction (ethyl acetate/water), followed by silica gel chromatography using a 20:1 petroleum ether:ethyl acetate gradient. Recrystallization from hexane yields ≥98% pure product, as confirmed by HPLC.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A representative setup involves:

-

Reactor 1: Zinc-mediated condensation at 5°C (residence time: 30 minutes).

-

Reactor 2: Acidic hydrolysis (1M HCl) to quench excess zinc.

-

In-line Separator: Centrifugal separation of zinc residues.

This system achieves a throughput of 50 kg/day with a space-time yield of 0.8 kg·m⁻³·h⁻¹.

Waste Management

Zinc residues are recovered via electrolysis, achieving 95% metal reuse. Fluorinated byproducts are incinerated in specialized furnaces at 1,200°C to prevent HF emissions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 78–85 | 82–88 |

| Purity (HPLC, %) | 98.5 | 99.2 |

| Reaction Time (hours) | 6–8 | 4–5 |

Chemical Reactions Analysis

Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: Reduction of the keto group yields the alcohol derivative.

Substitution: The trifluorophenyl group can undergo substitution reactions.

Hydrolysis: Acidic or basic hydrolysis conditions.

Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

- Hydrolysis: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate

- Reduction: Ethyl 3-hydroxy-4-(2,3,4-trifluorophenyl)butanoate (alcohol derivative)

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluorophenyl group enhances its reactivity and lipophilicity, making it an attractive substrate for further chemical transformations. This compound can be utilized to produce various derivatives that hold potential biological activities.

Preparation Methods:

The synthesis typically involves the reaction of 2,3,4-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This method allows for high yields and purity of the final product, which is critical for its applications in research and industry.

Biological Applications

Enzyme Interactions:

Research indicates that this compound may interact with enzymes involved in metabolic pathways. Its structure suggests potential inhibition of key enzymes such as proteases and esterases. By binding to the active sites of these enzymes, it can disrupt normal biochemical processes, affecting pathways like glycolysis and the tricarboxylic acid cycle.

Pharmaceutical Development:

The compound has been studied for its potential as a precursor in synthesizing pharmaceutical agents. It can serve as a building block for developing enzyme inhibitors that target specific diseases. For instance, derivatives of this compound have shown promise in antidiabetic applications by modulating glucose metabolism .

Industrial Applications

Agrochemicals:

In industrial settings, this compound is utilized in the production of agrochemicals. Its unique properties allow for the formulation of effective pesticides and herbicides that are environmentally friendly due to their specific action mechanisms.

Production of Beta-Amino Esters:

This compound is also employed in preparing racemic beta-amino esters used as substrates for synthesizing enantiomeric beta-amino acids. These amino acids are crucial for various biological functions and pharmaceutical applications .

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of this compound exhibited significant inhibition of specific proteases. This inhibition was linked to altered metabolic activity in treated cells, suggesting potential therapeutic uses in conditions where protease activity is dysregulated.

Case Study 2: Antidiabetic Activity

In a recent investigation involving diabetic model organisms, a derivative synthesized from this compound showed promising hypoglycemic effects. The study concluded that compounds derived from this structure could lead to new treatments for diabetes by enhancing insulin sensitivity and glucose uptake .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Biological Activity

Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluorophenyl group that enhances its lipophilicity and reactivity. The presence of the trifluoromethyl group affects its interaction with biological targets, making it a candidate for various pharmacological applications.

Target Enzymes

The compound primarily interacts with enzymes involved in metabolic pathways, such as:

- Proteases

- Esterases

These interactions typically involve binding to the active sites of these enzymes, leading to inhibition of their normal functions. This inhibition can disrupt key biochemical pathways such as the tricarboxylic acid (TCA) cycle and glycolysis , ultimately affecting energy production and metabolic flux.

Biochemical Pathways

By inhibiting crucial enzymes, this compound can alter several metabolic processes. For instance:

- Disruption in the TCA cycle may lead to reduced ATP production.

- Inhibition of glycolysis can affect glucose metabolism and energy supply.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains. The minimum inhibitory concentrations (MICs) for several pathogens have been documented, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Specific assays have demonstrated cytotoxic effects on different cancer cell lines.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound had an MIC value of 0.1 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

- Cytotoxicity in Cancer Models : A study reported that the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potential for further development as an anticancer therapeutic .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes the target compound and its closest analogues based on substituent variations and functional groups:

*Calculated based on methyl substitution.

Substituent Effects on Physicochemical Properties

- Fluorination : The trifluorophenyl group in the target compound increases molecular weight and lipophilicity compared to the phenyl analogue (CAS 718-08-1). This enhances solubility in organic solvents and may improve blood-brain barrier penetration in drug candidates .

- Methoxy and Sulfur Substituents: Analogues like ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate (CAS 1402232-56-7) and ethyl 3-oxo-4-phenylsulfanyl-butanoate (CAS 4671-68-5) exhibit distinct electronic effects due to electron-donating (methoxy) or polarizable (sulfanyl) groups, which may modulate reactivity in nucleophilic additions .

Q & A

Q. What are the established multi-step synthetic routes for Ethyl 3-oxo-4-(2,3,4-trifluorophenyl)butanoate, and how do reaction conditions influence yield and purity?

A common synthetic approach involves a Claisen condensation between ethyl acetoacetate and a fluorinated benzaldehyde derivative, followed by keto-enol tautomerization. Optimized conditions include using triethylamine as a base in acetonitrile at 30–50°C, achieving yields up to 83% . Catalysts such as 1,1'-carbonyldiimidazole (CDI) can enhance reaction efficiency by activating carbonyl groups. Purity is ensured via column chromatography or recrystallization, with solvent selection (e.g., dichloromethane or ethyl acetate) critical for minimizing byproducts .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

- ¹H NMR : Identifies protons on the ester group (δ 1.2–1.4 ppm for CH₃CH₂O) and the keto-enol system (δ 3.5–4.5 ppm for α-protons).

- ¹⁹F NMR : Resolves distinct signals for ortho-, meta-, and para-fluorine atoms on the phenyl ring (δ -110 to -160 ppm).

- IR Spectroscopy : Confirms the ester carbonyl (≈1740 cm⁻¹) and ketone (≈1710 cm⁻¹) stretching frequencies.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 286) and fragmentation patterns.

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is used for purity assessment (>95%) .

Q. How does the electronic influence of the 2,3,4-trifluorophenyl group affect the compound’s reactivity in nucleophilic addition reactions compared to non-fluorinated analogs?

The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone group, enhancing its reactivity toward nucleophiles like Grignard reagents or hydrides. For example, the trifluorophenyl substituent lowers the LUMO energy of the carbonyl, accelerating nucleophilic attack rates by ~30% compared to non-fluorinated analogs like Ethyl 3-oxo-4-phenylbutanoate . This property is critical in designing Michael addition or aldol condensation pathways for pharmaceutical intermediates .

Advanced Research Questions

Q. In kinetic studies, how does steric hindrance from the 2,3,4-trifluorophenyl group influence the compound’s participation in asymmetric hydrogenation reactions?

The ortho-fluorine atoms introduce steric bulk, reducing enantioselectivity in hydrogenation by ~15% compared to less hindered analogs (e.g., 4-fluorophenyl derivatives). Computational modeling (DFT) shows that the fluorine substituents increase the energy barrier for substrate-catalyst interactions. Optimizing chiral ligands (e.g., BINAP or Josiphos) and hydrogen pressure (10–50 bar) can mitigate this effect, achieving enantiomeric excess (ee) up to 85% .

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) arise from differences in fluorophenyl substitution patterns. For instance, replacing 2,3,4-trifluorophenyl with 3,4,5-trifluorophenyl alters hydrophobic interactions with target proteins. Comparative studies using surface plasmon resonance (SPR) and molecular docking (AutoDock Vina) can map binding affinities and identify key residues (e.g., Lys123 in kinase targets). Validating results across multiple cell lines (HEK293, HepG2) ensures biological relevance .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be addressed?

Key challenges include:

- Byproduct Formation : Fluorine substituents promote side reactions (e.g., β-keto ester decomposition). Solution: Use flow chemistry to control residence time and temperature.

- Purification : High boiling points of fluorinated intermediates complicate distillation. Solution: Employ simulated moving bed (SMB) chromatography for continuous separation.

- Catalyst Deactivation : Fluorine leaching from the phenyl ring can poison metal catalysts. Solution: Switch to heterogeneous catalysts (e.g., Pd/C) or enzyme-mediated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.